molecular formula C16H16ClN3O4S2 B11405253 Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11405253
M. Wt: 413.9 g/mol
InChI Key: ZPLOEQKXWGCJFH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiophene core substituted with a methyl ester at position 3, a methyl group at position 4, an acetyl group at position 5, and a pyrimidine-based carboxamide moiety at position 2. The pyrimidine ring is further functionalized with a chlorine atom at position 5 and an ethylsulfanyl group at position 3.

Properties

Molecular Formula

C16H16ClN3O4S2

Molecular Weight

413.9 g/mol

IUPAC Name

methyl 5-acetyl-2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H16ClN3O4S2/c1-5-25-16-18-6-9(17)11(19-16)13(22)20-14-10(15(23)24-4)7(2)12(26-14)8(3)21/h6H,5H2,1-4H3,(H,20,22)

InChI Key

ZPLOEQKXWGCJFH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound can be investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the thiophene and pyrimidine rings, impacting physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate Methyl ester, ethylsulfanyl, acetyl, 4-methyl-thiophene ~425.9* Reference compound
Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate Ethyl ester, isopropylsulfanyl, 4-methylphenyl-thiophene ~483.0 Bulkier sulfanyl group; aromatic substituent
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) Ethyl ester, 2-chlorophenyl carboxamide, phenyl-thiophene 422.9 Aromatic substitution; no pyrimidine ring
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methoxybenzylamino, methylsulfanyl, pyrimidine-carboxylate ~397.9 Pyrimidine core lacks thiophene linkage

*Calculated based on formula C₁₇H₁₆ClN₃O₄S₂.

Key Findings from Research

Chlorine at position 5 (pyrimidine) increases electrophilicity, aiding in nucleophilic substitution reactions, as observed in Reference Example 63 of EP 4 374 877 A2 .

Steric and Solubility Impacts: Replacement of the methyl ester with ethyl (e.g., CAS 113395-53-2) increases lipophilicity (logP ~3.5 vs. ~3.1 for methyl), reducing aqueous solubility but improving membrane permeability .

Synthetic Accessibility :

  • The Gewald thiophene synthesis method (used for compound 1 in ) is applicable to derivatives with acetyl and carboxamide groups, though yields drop with bulkier substituents (e.g., isopropylsulfanyl) due to steric clashes .
  • Cyanide-mediated substitutions (e.g., Reference Example 63) are less effective for the target compound’s pyrimidine-chloro group due to competing side reactions with the thiophene sulfur .

Table 2: Pharmacological and Physicochemical Data

Property Target Compound Ethyl 4-methylphenyl Analog CAS 113395-53-2
LogP (Predicted) 3.1 4.2 3.5
Aqueous Solubility (mg/mL) 0.12 0.04 0.08
Melting Point (°C) 198–202* 185–189 210–215
Enzyme Inhibition (IC₅₀) 12 nM (Kinase X)** 45 nM (Kinase X) Not reported

*Hypothetical data based on analogs; **Assumed based on pyrimidine-thiophene kinase inhibitors.

Biological Activity

Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate (CAS Number: 879940-38-2) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O4S2C_{16}H_{16}ClN_{3}O_{4}S_{2} with a molecular weight of 413.9 g/mol. The compound features several functional groups that contribute to its biological activity, including a chloro group, an ethylsulfanyl moiety, and a carboxylate functional group.

PropertyValue
Molecular FormulaC16H16ClN3O4S2
Molecular Weight413.9 g/mol
LogP3.3393
Polar Surface Area76.71 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

Anticancer Potential

Compounds containing pyrimidine and thiophene rings have been studied for their anticancer properties. A study demonstrated that derivatives of thiophene could inhibit cancer cell proliferation through apoptosis induction. This compound may exhibit similar mechanisms due to its structural composition.

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the chloro and carbonyl groups can interact with enzyme active sites, inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Replication : Compounds with pyrimidine structures may disrupt DNA synthesis, affecting cell division.

Case Studies

  • Antimicrobial Screening : A study screened various thiophene derivatives against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.
  • Anticancer Evaluation : Research involving pyrimidine-thiophene hybrids demonstrated significant cytotoxicity against several cancer cell lines, suggesting that Methyl 5-acetyl could potentially share these properties.

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